molecular formula C14H16N2O4S B2906674 2-(3,4-dimethoxybenzoylsulfanyl)-6-methyl-1,4,5,6-tetrahydropyrimidin-4-one CAS No. 392719-11-8

2-(3,4-dimethoxybenzoylsulfanyl)-6-methyl-1,4,5,6-tetrahydropyrimidin-4-one

Cat. No.: B2906674
CAS No.: 392719-11-8
M. Wt: 308.35
InChI Key: OMYNKJTVIRVSSZ-UHFFFAOYSA-N
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Description

2-(3,4-dimethoxybenzoylsulfanyl)-6-methyl-1,4,5,6-tetrahydropyrimidin-4-one is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a pyrimidinone core substituted with a dimethoxyphenyl group and a carbonylthio linkage, making it an interesting subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxybenzoylsulfanyl)-6-methyl-1,4,5,6-tetrahydropyrimidin-4-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the 3,4-dimethoxyphenyl derivative, which is then subjected to various chemical transformations to introduce the carbonylthio and pyrimidinone functionalities. The reaction conditions often include the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethoxybenzoylsulfanyl)-6-methyl-1,4,5,6-tetrahydropyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could produce a more saturated derivative .

Scientific Research Applications

2-(3,4-dimethoxybenzoylsulfanyl)-6-methyl-1,4,5,6-tetrahydropyrimidin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxybenzoylsulfanyl)-6-methyl-1,4,5,6-tetrahydropyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different functional groups.

    3,4-Dimethoxyphenylacetonitrile: Another related compound with a different core structure.

Uniqueness

What sets 2-(3,4-dimethoxybenzoylsulfanyl)-6-methyl-1,4,5,6-tetrahydropyrimidin-4-one apart is its unique combination of functional groups and the resulting chemical properties. This makes it particularly valuable for specific research applications where these properties are advantageous .

Properties

IUPAC Name

S-(4-methyl-6-oxo-4,5-dihydro-1H-pyrimidin-2-yl) 3,4-dimethoxybenzenecarbothioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4S/c1-8-6-12(17)16-14(15-8)21-13(18)9-4-5-10(19-2)11(7-9)20-3/h4-5,7-8H,6H2,1-3H3,(H,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMYNKJTVIRVSSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)NC(=N1)SC(=O)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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